molecular formula C23H22N4O8 B573569 Benzamide,  2,3-bis(acetyloxy)-N-[6-amino-1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-3-methyl-2,4-dioxo- CAS No. 176379-43-4

Benzamide, 2,3-bis(acetyloxy)-N-[6-amino-1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-3-methyl-2,4-dioxo-

Cat. No.: B573569
CAS No.: 176379-43-4
M. Wt: 482.4 g/mol
InChI Key: UXMKIWNIMCGMCF-UHFFFAOYSA-N
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Description

Benzamide, 2,3-bis(acetyloxy)-N-[6-amino-1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-3-methyl-2,4-dioxo- is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 2,3-bis(acetyloxy)-N-[6-amino-1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-3-methyl-2,4-dioxo- typically involves multiple steps. The initial step often includes the formation of the benzamide core, followed by the introduction of acetyloxy groups and the tetrahydro-1-(4-methoxyphenyl) moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques that ensure high yield and purity. These methods often utilize automated systems and advanced purification techniques to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 2,3-bis(acetyloxy)-N-[6-amino-1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-3-methyl-2,4-dioxo- undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, leading to the formation of new compounds.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction involves the replacement of one functional group with another, which can significantly change the compound’s reactivity and applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Benzamide, 2,3-bis(acetyloxy)-N-[6-amino-1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-3-methyl-2,4-dioxo- has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may be used in studies related to enzyme inhibition or as a probe for biological pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Benzamide, 2,3-bis(acetyloxy)-N-[6-amino-1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-3-methyl-2,4-dioxo- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzamide derivatives: These compounds share the benzamide core but differ in their functional groups and overall structure.

    Acetyloxy compounds: These compounds contain acetyloxy groups, which contribute to their reactivity and applications.

    Tetrahydro-1-(4-methoxyphenyl) compounds: These compounds include the tetrahydro-1-(4-methoxyphenyl) moiety, which influences their biological activity.

Uniqueness

Benzamide, 2,3-bis(acetyloxy)-N-[6-amino-1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-3-methyl-2,4-dioxo- is unique due to its combination of functional groups and structural features. This uniqueness allows it to interact with specific molecular targets and undergo various chemical reactions, making it valuable for research and industrial applications.

Properties

CAS No.

176379-43-4

Molecular Formula

C23H22N4O8

Molecular Weight

482.4 g/mol

IUPAC Name

[2-acetyloxy-3-[[6-amino-1-(4-methoxyphenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]carbamoyl]phenyl] acetate

InChI

InChI=1S/C23H22N4O8/c1-12(28)34-17-7-5-6-16(19(17)35-13(2)29)21(30)25-18-20(24)27(23(32)26(3)22(18)31)14-8-10-15(33-4)11-9-14/h5-11H,24H2,1-4H3,(H,25,30)

InChI Key

UXMKIWNIMCGMCF-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CC=CC(=C1OC(=O)C)C(=O)NC2=C(N(C(=O)N(C2=O)C)C3=CC=C(C=C3)OC)N

Canonical SMILES

CC(=O)OC1=CC=CC(=C1OC(=O)C)C(=O)NC2=C(N(C(=O)N(C2=O)C)C3=CC=C(C=C3)OC)N

Synonyms

Benzamide, 2,3-bis(acetyloxy)-N-[6-amino-1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-3-methyl-2,4-dioxo-5-pyrimidinyl]-

Origin of Product

United States

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